molecular formula C8H6F3NO3 B2691562 2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid CAS No. 1354746-22-7

2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid

Cat. No.: B2691562
CAS No.: 1354746-22-7
M. Wt: 221.135
InChI Key: DBGSEYKXVYDVDA-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid is a pyridine derivative featuring a trifluoromethyl group at the 5-position of the pyridine ring and an acetic acid moiety linked via an ether oxygen at the 2-position. This structure confers unique physicochemical properties, including enhanced acidity due to the electron-withdrawing trifluoromethyl group and moderate lipophilicity from the pyridine core.

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-1-2-6(12-3-5)15-4-7(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGSEYKXVYDVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural and functional differences between 2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid and related compounds:

Compound Name Key Functional Groups Biological Activity/Use Distinctive Features References
This compound Pyridinyloxy, acetic acid Inferred herbicide (structural analogy) Compact structure with direct ether linkage; shorter carbon chain
Fluazifop (2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) Pyridinyloxy, phenoxy, propanoic acid Herbicide (ACCase inhibitor) Phenoxy-propanoic acid backbone; targets grasses
Haloxyfop (2-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acid) Chloropyridinyloxy, phenoxy, propanoic acid Herbicide Chlorine substitution enhances lipophilicity and target binding
2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid Pyridinylamino, acetic acid Potential pharmaceutical agent Amino group enables hydrogen bonding; altered electronic profile
Difluoro[5-(Trifluoromethyl)pyridin-2-yl]acetic acid Pyridinyl, difluoro-acetic acid Unspecified (agrochemical/pharma) Increased acidity (pKa ~1-2); enhanced metabolic stability
Methyl 2-{[5-(Trifluoromethyl)-2-pyridyl]sulfonyl}acetate Pyridinylsulfonyl, methyl ester Prodrug (ester hydrolyzes to acid) Sulfonyl group boosts electron withdrawal; ester improves bioavailability

Key Comparative Insights

Chain Length and Backbone Modifications
  • Acetic vs. Propanoic Acid: The target compound’s acetic acid chain (C2) contrasts with propanoic acid (C3) in fluazifop and haloxyfop.
  • Phenoxy Linker Absence: Unlike fluazifop/haloxyfop, the target compound lacks a phenoxy group, simplifying its structure and possibly altering target specificity (e.g., enzyme binding sites in plants) .
Substituent Effects
  • Trifluoromethyl vs. Chlorine : Haloxyfop’s 3-chloro substitution increases steric bulk and lipophilicity, improving membrane penetration compared to the target compound’s unsubstituted pyridine .
  • Amino vs. Ether Linkers: The amino analog () exhibits stronger hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or receptors, whereas the ether linker in the target compound may prioritize stability .
Electronic and Acidity Profiles

Biological Activity

2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid is a compound of increasing interest in medicinal chemistry and agricultural applications due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and an oxyacetic acid moiety, contributing to its distinctive chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Pyridine Derivative : The trifluoromethyl pyridine can be synthesized through nucleophilic substitution reactions involving trifluoroacetaldehyde.
  • Coupling with Oxyacetic Acid : The pyridine derivative is then reacted with chloroacetic acid or its derivatives under basic conditions to introduce the oxyacetic acid functionality.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of this compound displayed comparable antibacterial activity to standard antibiotics like chloramphenicol against Gram-positive bacteria such as Bacillus pumilus and Micrococcus luteus .

Antifungal Activity

The compound also shows promising antifungal activity. In a series of tests against phytopathogenic fungi, it was found that certain derivatives inhibited mycelial growth effectively, suggesting potential applications in agriculture as a fungicide .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways in microorganisms.
  • Membrane Disruption : Similar to other compounds with similar structures, it may disrupt microbial cell membranes, leading to cell lysis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives of this compound against Pseudomonas aeruginosa, showing that certain modifications enhanced activity significantly compared to the parent compound .
  • Agricultural Applications : Field trials have indicated that formulations containing this compound can reduce fungal infections in crops, highlighting its potential as an eco-friendly agricultural agent .

Data Table: Biological Activity Summary

Activity TypeTest OrganismsResultReference
AntibacterialBacillus pumilus, Micrococcus luteusComparable efficacy to chloramphenicol
Pseudomonas aeruginosaEnhanced activity with specific derivatives
AntifungalVarious phytopathogenic fungiModerate to excellent inhibition

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